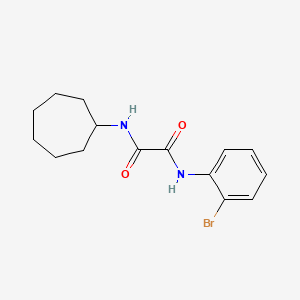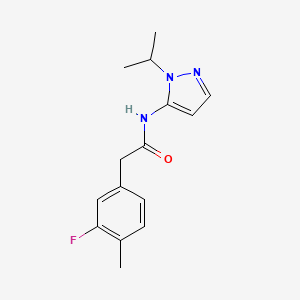![molecular formula C20H21N3O3 B4981959 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are involved in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells, making them a promising target for cancer therapy.
Scientific Research Applications
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to induce apoptosis in cancer cells by binding to BCL-2 family proteins, particularly BCL-2, BCL-XL, and BCL-W, and preventing their anti-apoptotic function. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has been tested in preclinical models of various types of cancer, including leukemia, lymphoma, multiple myeloma, and solid tumors, and has shown promising results in inducing tumor regression and improving survival rates. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has also been used in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
Mechanism of Action
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide binds to the hydrophobic groove of BCL-2 family proteins, which is responsible for their anti-apoptotic function. By binding to this groove, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide displaces pro-apoptotic proteins, such as BAK and BAX, which are normally inhibited by anti-apoptotic proteins. This leads to the activation of BAK and BAX, which form pores in the mitochondrial membrane and trigger the release of cytochrome c, ultimately leading to apoptosis.
Biochemical and Physiological Effects
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition to its effects on cancer cells, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has also been shown to have effects on normal cells, particularly in the hematopoietic system. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has been shown to induce apoptosis in immature B cells, but not in mature B cells, suggesting that it may have a role in regulating B cell development. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has also been shown to have effects on platelet function, as BCL-XL is important for platelet survival. However, these effects on normal cells are generally mild and reversible.
Advantages and Limitations for Lab Experiments
One advantage of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide is its specificity for BCL-2 family proteins, which allows for targeted inhibition of anti-apoptotic proteins in cancer cells. Another advantage is its ability to induce apoptosis in cancer cells that are resistant to conventional therapies, such as chemotherapy and radiation therapy. However, one limitation of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the potential for resistance to develop, as cancer cells may upregulate other anti-apoptotic proteins in response to 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide treatment.
Future Directions
For 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide include the development of more potent and selective inhibitors of BCL-2 family proteins, as well as the identification of biomarkers that can predict response to 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide treatment. Another direction is the exploration of combination therapies that can enhance the efficacy of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide, such as inhibitors of DNA repair pathways or immune checkpoint inhibitors. Finally, the development of strategies to overcome resistance to 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide, such as the use of combination therapies or the development of second-generation inhibitors, will be important for its continued use as a cancer therapy.
Synthesis Methods
The synthesis of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with 4-morpholinecarboxamide, followed by the reaction of the resulting compound with 2-bromo-3-pyridinecarboxaldehyde. The final product is obtained through a Suzuki coupling reaction between the intermediate and 4-methylphenylboronic acid. The synthesis of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has been optimized to improve yield and purity, and the compound is now commercially available for research purposes.
properties
IUPAC Name |
4-methyl-N-[(E)-3-morpholin-4-yl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-15-4-6-17(7-5-15)19(24)22-18(13-16-3-2-8-21-14-16)20(25)23-9-11-26-12-10-23/h2-8,13-14H,9-12H2,1H3,(H,22,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXZQMGAUXVDCW-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4981878.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4981890.png)
![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)

![1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide](/img/structure/B4981905.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981912.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4981921.png)
![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)

![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B4981946.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)